An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-4-nitrobenzamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-4-nitrobenzamide
Introduction
N,N-Diethyl-4-nitrobenzamide is a tertiary amide derivative of 4-nitrobenzoic acid. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the amide functionality, thereby defining its chemical reactivity and potential applications. This guide provides a comprehensive overview of the physicochemical properties of N,N-Diethyl-4-nitrobenzamide, detailed experimental protocols for their determination, and insights into its synthesis and potential relevance in research and development, particularly for professionals in drug discovery and chemical synthesis. The nitro-substituted aromatic core is a recurring motif in medicinal chemistry, often imparting specific biological activities.[1] Therefore, a thorough understanding of the physicochemical characteristics of molecules like N,N-Diethyl-4-nitrobenzamide is paramount for predicting their behavior in biological systems and for the rational design of new chemical entities.
Chemical Identity and Core Physicochemical Properties
N,N-Diethyl-4-nitrobenzamide is a crystalline solid at room temperature. Its core chemical structure consists of a 4-nitrophenyl group attached to a carbonyl carbon, which is further bonded to a diethylamino group.
Table 1: Core Physicochemical Properties of N,N-Diethyl-4-nitrobenzamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | PubChem[2] |
| Molecular Weight | 222.24 g/mol | PubChem[2] |
| IUPAC Name | N,N-diethyl-4-nitrobenzamide | PubChem[2] |
| CAS Number | 5323-47-7 | PubChem[2] |
| Appearance | Pale Yellow Solid | ChemicalBook[1] |
| Melting Point | 93-95 °C (experimental) | ChemicalBook[1] |
| Boiling Point | 700.89 K (calculated) | Cheméo |
| Water Solubility | log₁₀WS = -3.10 (calculated) | Cheméo |
| Octanol/Water Partition Coefficient (logP) | 2.077 (calculated) | Cheméo |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of N,N-Diethyl-4-nitrobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum of N,N-Diethyl-4-nitrobenzamide is expected to exhibit distinct signals for the aromatic protons and the protons of the two ethyl groups. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to magnetic inequivalence of the two ethyl groups.[3]
Table 2: Predicted ¹H NMR Chemical Shifts for N,N-Diethyl-4-nitrobenzamide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to NO₂) | ~8.17-8.20 | m | 2H |
| Aromatic (ortho to C=O) | ~7.45-7.48 | m | 2H |
| Methylene (-CH₂-) | ~3.49 and ~3.14 | d | 2H + 2H |
| Methyl (-CH₃) | ~1.18 and ~1.04 | d | 3H + 3H |
Note: The chemical shifts are based on data for a similar compound and may vary slightly.
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for N,N-Diethyl-4-nitrobenzamide
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~167.95 |
| Aromatic (C-NO₂) | ~147.01 |
| Aromatic (C-C=O) | ~142.34 |
| Aromatic (CH) | ~126.33, ~122.58 |
| Methylene (-CH₂-) | ~42.28, ~38.50 |
| Methyl (-CH₃) | ~13.19, ~11.83 |
Note: The chemical shifts are based on data for a similar compound and may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N-Diethyl-4-nitrobenzamide will be characterized by strong absorptions corresponding to the carbonyl group and the nitro group.
Table 4: Characteristic IR Absorption Bands for N,N-Diethyl-4-nitrobenzamide
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1630-1680 | Strong |
| N-O (Nitro, asymmetric) | 1500-1570 | Strong |
| N-O (Nitro, symmetric) | 1300-1370 | Strong |
| C-N (Amide) | 1200-1300 | Medium |
| Aromatic C=C | 1450-1600 | Medium to Weak |
| Aromatic C-H | 3000-3100 | Medium to Weak |
| Aliphatic C-H | 2850-3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of N,N-Diethyl-4-nitrobenzamide is expected to show a molecular ion peak at m/z 222.
Table 5: Predicted Key Fragments in the Mass Spectrum of N,N-Diethyl-4-nitrobenzamide
| m/z | Fragment |
| 222 | [M]⁺ (Molecular ion) |
| 150 | [M - N(C₂H₅)₂]⁺ |
| 104 | [C₆H₄NO]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of N,N-Diethyl-4-nitrobenzamide.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range typically indicates a pure compound. The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.
Protocol: Capillary Method
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Sample Preparation: Finely powder a small amount of dry N,N-Diethyl-4-nitrobenzamide.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (around 93-95 °C).
-
Determination: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Rationale: The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.[4]
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of N,N-Diethyl-4-nitrobenzamide to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of N,N-Diethyl-4-nitrobenzamide in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
Rationale: The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for determining pKa.[5][6]
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of N,N-Diethyl-4-nitrobenzamide of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its protonated form.
Caption: Workflow for pKa Determination.
Synthesis of N,N-Diethyl-4-nitrobenzamide
Rationale: A reliable synthetic route is essential for obtaining the compound for research and development purposes. The reaction of an acyl chloride with an amine is a common and efficient method for amide bond formation.
Protocol: Synthesis from 4-Nitrobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Amine Addition: Cool the solution in an ice bath. Slowly add a solution of diethylamine and a non-nucleophilic base (e.g., triethylamine, to scavenge the HCl byproduct) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the Synthesis of N,N-Diethyl-4-nitrobenzamide.
Applications and Safety Considerations
Potential Applications
Nitroaromatic compounds, including nitrobenzamides, are of significant interest in medicinal chemistry due to their diverse biological activities. The nitro group can act as a pharmacophore and can be metabolically reduced in vivo to form reactive intermediates that may exhibit therapeutic effects.[1] Nitro-containing compounds have been investigated for their antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties.[1] Specifically, N-alkyl nitrobenzamides have been explored as potential antimycobacterial agents.
Safety and Toxicity
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of N,N-Diethyl-4-nitrobenzamide, including its chemical identity, spectroscopic characteristics, and detailed experimental protocols for the determination of its key properties. The synthesis and potential applications of this compound have also been discussed. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds, enabling a better understanding of its behavior and facilitating its use in further research and development endeavors.
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